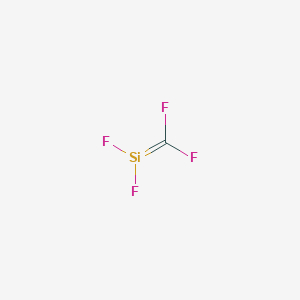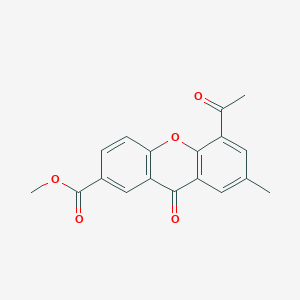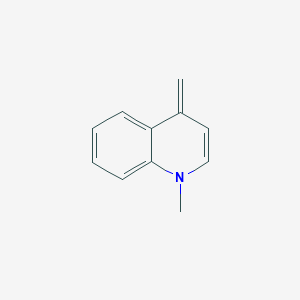
1-(1H-1,2,4-triazol-5-yl)pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-1,2,4-triazol-5-yl)pyrrole-2,5-dione is a heterocyclic compound that features both a triazole and a pyrrole ring. This compound is of significant interest due to its unique structural properties and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both triazole and pyrrole rings endows the compound with a range of biological activities and chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-1,2,4-triazol-5-yl)pyrrole-2,5-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-phenyl-1H-pyrrole-2,5-dione derivatives with triazole-containing reagents under controlled conditions . The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 1-(1H-1,2,4-triazol-5-yl)pyrrole-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The triazole and pyrrole rings can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
科学的研究の応用
1-(1H-1,2,4-triazol-5-yl)pyrrole-2,5-dione has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-(1H-1,2,4-triazol-5-yl)pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound binds to the iron in the heme moiety of cytochrome P450 enzymes, inhibiting their activity and thereby preventing the proliferation of cancer cells . Additionally, the compound’s ability to form hydrogen bonds with biological receptors enhances its pharmacological properties .
類似化合物との比較
1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Pyrrole Derivatives: Compounds containing the pyrrole ring also show a range of biological activities and are used in various applications.
Uniqueness: 1-(1H-1,2,4-triazol-5-yl)pyrrole-2,5-dione is unique due to the combination of both triazole and pyrrole rings in its structure. This dual-ring system enhances its chemical reactivity and broadens its range of applications compared to compounds containing only one of these rings .
特性
CAS番号 |
37922-59-1 |
|---|---|
分子式 |
C6H4N4O2 |
分子量 |
164.12 g/mol |
IUPAC名 |
1-(1H-1,2,4-triazol-5-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C6H4N4O2/c11-4-1-2-5(12)10(4)6-7-3-8-9-6/h1-3H,(H,7,8,9) |
InChIキー |
HZZYNWBOIHMIGH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)N(C1=O)C2=NC=NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Chloro-4-({4-[(4-methylphenyl)sulfanyl]but-2-yn-1-yl}oxy)benzene](/img/structure/B14660120.png)
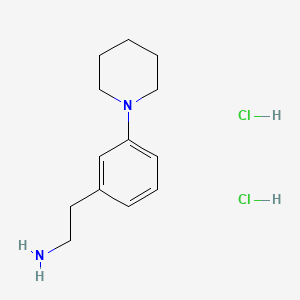
![Ethyl 6-azabicyclo[3.2.2]non-8-ene-6-carboxylate](/img/structure/B14660146.png)
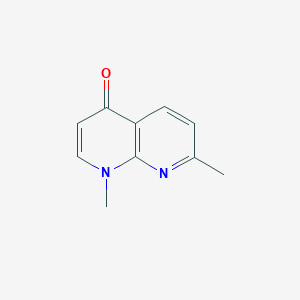
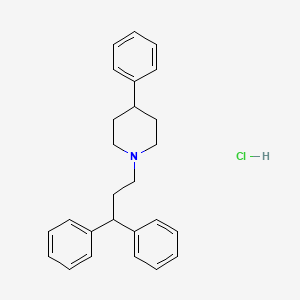
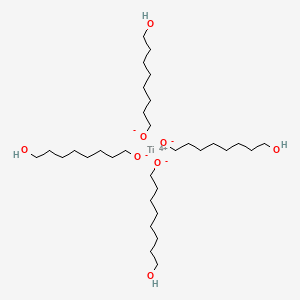

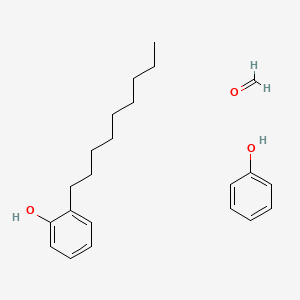
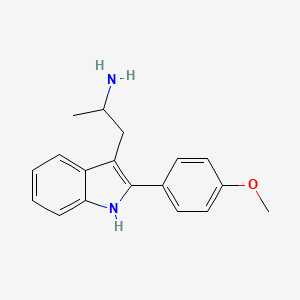
![N,N-Diethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14660176.png)
